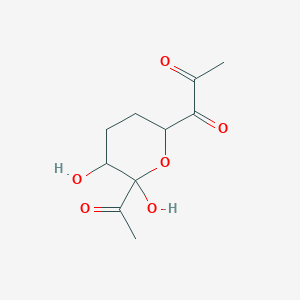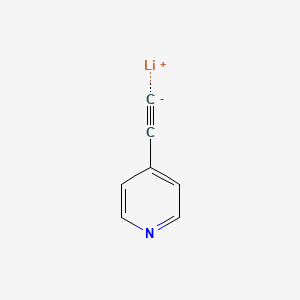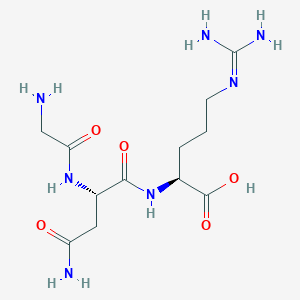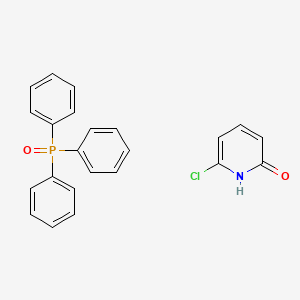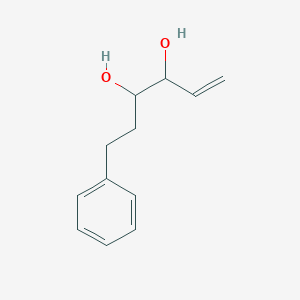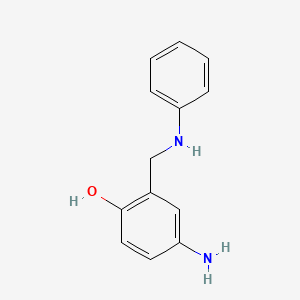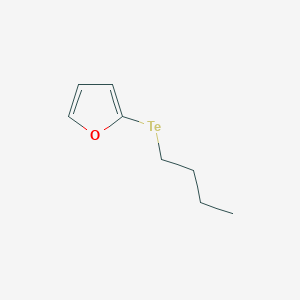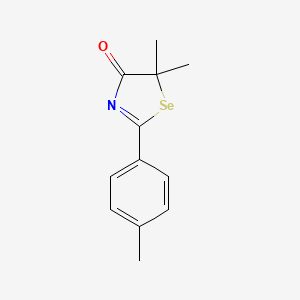
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- is an organoselenium compound with a unique structure that includes a selenazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- typically involves the reaction of 4-methylphenylselenium chloride with 5,5-dimethyl-2,4-dioxohexanoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium methanolate, which facilitates the formation of the selenazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenazolone ring to more reduced forms.
Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced selenazolone compounds, and substituted selenazolone derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism by which 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- include:
2(5H)-Furanone, 5,5-dimethyl-: A structurally related compound with a furanone ring instead of a selenazolone ring.
5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: Another related compound with a dioxaborinane ring.
Uniqueness
The uniqueness of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- lies in its selenium-containing ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and potential therapeutic benefits.
Propriétés
Numéro CAS |
350578-74-4 |
|---|---|
Formule moléculaire |
C12H13NOSe |
Poids moléculaire |
266.21 g/mol |
Nom IUPAC |
5,5-dimethyl-2-(4-methylphenyl)-1,3-selenazol-4-one |
InChI |
InChI=1S/C12H13NOSe/c1-8-4-6-9(7-5-8)10-13-11(14)12(2,3)15-10/h4-7H,1-3H3 |
Clé InChI |
LXJCBJUKTRYQDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=O)C([Se]2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


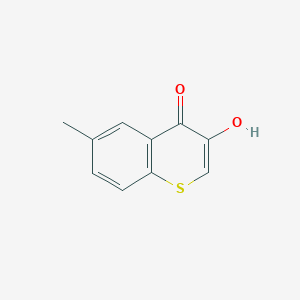

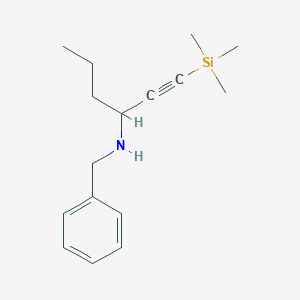
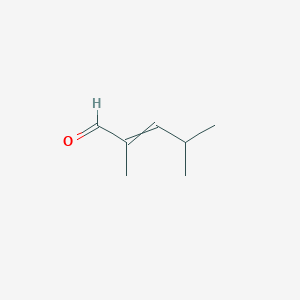
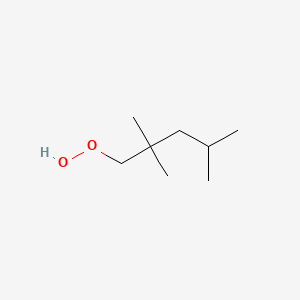
![1,3-Dioxolane, 2-(3-cyclohexen-1-yl)-4-[(2-propenyloxy)methyl]-](/img/structure/B14246116.png)
